molecular formula C16H13BrO2 B14248699 9-Bromo-1,8-dimethoxyanthracene CAS No. 322406-02-0

9-Bromo-1,8-dimethoxyanthracene

Cat. No.: B14248699
CAS No.: 322406-02-0
M. Wt: 317.18 g/mol
InChI Key: ZJIZSOKTYFSLAM-UHFFFAOYSA-N
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Description

9-Bromo-1,8-dimethoxyanthracene is an anthracene derivative characterized by the presence of bromine and methoxy groups at specific positions on the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1,8-dimethoxyanthracene typically involves the bromination of 1,8-dimethoxyanthracene. One common method employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of bromine radicals that selectively brominate the anthracene at the 9-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-1,8-dimethoxyanthracene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products: The major products formed depend on the specific reactions. For example, coupling reactions can yield various substituted anthracenes, while oxidation might produce anthraquinones.

Mechanism of Action

The mechanism of action of 9-Bromo-1,8-dimethoxyanthracene in various applications involves its ability to participate in electronic transitions. The bromine and methoxy groups influence the electronic distribution within the anthracene ring, affecting its reactivity and interaction with other molecules. In photophysical applications, the compound’s ability to absorb and emit light is crucial, with the methoxy groups enhancing its fluorescence properties .

Comparison with Similar Compounds

Uniqueness: 9-Bromo-1,8-dimethoxyanthracene is unique due to the combined presence of bromine and methoxy groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .

Properties

CAS No.

322406-02-0

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

9-bromo-1,8-dimethoxyanthracene

InChI

InChI=1S/C16H13BrO2/c1-18-12-7-3-5-10-9-11-6-4-8-13(19-2)15(11)16(17)14(10)12/h3-9H,1-2H3

InChI Key

ZJIZSOKTYFSLAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC3=C(C(=CC=C3)OC)C(=C21)Br

Origin of Product

United States

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